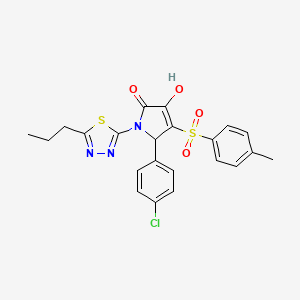
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(5-propyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(5-propyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a useful research compound. Its molecular formula is C22H20ClN3O4S2 and its molecular weight is 490.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-chlorophenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-1-(5-propyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, structure, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a pyrrolidine ring with multiple substituents, including:
- 4-chlorophenyl group
- 4-methylbenzenesulfonyl moiety
- 3-hydroxy functional group
- 5-propyl-1,3,4-thiadiazol-2-yl substituent
Its molecular formula is C22H24ClN2O4S, and it exhibits properties that allow interaction with various biological targets, potentially modulating their activity.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
In vitro tests demonstrated that the compound inhibited bacterial growth at concentrations as low as 0.1 mM, showcasing its potential as an antibacterial agent .
Antiviral Activity
The compound has also been investigated for antiviral effects. It was found to possess moderate activity against HIV-1, with an effective concentration (EC50) of 0.0364 µM in cell cultures. This suggests promising potential for development as an antiviral drug .
Anticancer Properties
Preliminary studies have indicated that the compound may exhibit anticancer activity. In vitro assays revealed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways. For instance:
- Enzyme inhibition : The presence of the sulfonyl group may facilitate binding to enzyme active sites.
- Receptor modulation : The compound may alter receptor conformation, impacting downstream signaling.
Research Findings and Case Studies
| Study | Activity | Findings |
|---|---|---|
| Study A | Antibacterial | Effective against S. aureus and E. coli at 0.1 mM concentration |
| Study B | Antiviral | EC50 of 0.0364 µM against HIV-1 |
| Study C | Anticancer | Induced apoptosis in breast cancer cell lines |
特性
分子式 |
C22H20ClN3O4S2 |
|---|---|
分子量 |
490.0 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-1-(5-propyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-3-4-17-24-25-22(31-17)26-18(14-7-9-15(23)10-8-14)20(19(27)21(26)28)32(29,30)16-11-5-13(2)6-12-16/h5-12,18,27H,3-4H2,1-2H3 |
InChIキー |
KFESTHYKQLDTGU-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















